2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid

Catalog No.
S851903
CAS No.
1957145-59-3
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic...

CAS Number

1957145-59-3

Product Name

2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid

IUPAC Name

2-[4-(dimethylcarbamoylamino)cyclohexyl]acetic acid

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-13(2)11(16)12-9-5-3-8(4-6-9)7-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)

InChI Key

KCZGQVQWQAJXSN-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CC(=O)O

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CC(=O)O

Protein Structure Prediction

Drug Design

Biorenewable Materials and Crop Development

Genomics Research

Catalyst, Solvent, and Reagent for Organic Synthesis

Medicinal Chemistry and Drug Design

Protein Interaction Prediction

Non-commercial Research

Versatile Material

2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid is an organic compound with the molecular formula C11_{11}H20_{20}N2_2O3_3 and a molecular weight of 228.29 g/mol. This compound features a cyclohexane ring, an acetic acid functional group, and a dimethylurea moiety. Its structural configuration contributes to its stability, making it resistant to oxidation and hydrolysis, which is advantageous for various applications in organic synthesis and medicinal chemistry.

  • Acid-Base Reactions: The acetic acid group can react with bases to form salts.
  • Condensation Reactions: The amine group from the dimethylurea can engage in condensation reactions.
  • Hydrolysis: Under specific conditions, the compound can undergo hydrolysis, resulting in the breakdown of its components.

Common Reagents and Conditions

Reactions involving 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid typically utilize strong acids or bases, organic solvents (e.g., dichloromethane), and catalysts. Controlled temperatures and pH levels are essential to achieve desired reaction outcomes.

Major Products Formed

The products formed from reactions depend on the specific conditions. For instance:

  • Acid-base reactions yield salts.
  • Condensation reactions generate various derivatives based on the reactants used.

2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid exhibits notable biological activity. Its mechanism of action involves interactions with various molecular targets and pathways. The rigid structure provided by the cyclohexane ring, combined with the acidic nature of the acetic acid group and the polar characteristics of the dimethylurea group, enhances its reactivity and potential interactions with biological molecules.

Synthetic Routes

The synthesis of this compound generally includes:

  • Formation of Intermediate: Cyclohexylamine reacts with dimethylurea to create an intermediate.
  • Final Product Formation: This intermediate is then reacted with bromoacetic acid under controlled conditions to yield 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid.

Industrial Production

In industrial settings, large-scale synthesis may involve automated reactors and continuous flow processes to ensure high yield and purity.

This compound has diverse applications in scientific research:

  • Organic Synthesis: It serves as a catalyst, solvent, and reagent for preparing chiral compounds.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses.
  • Photophysical Studies: Investigations into its photophysical properties are relevant for understanding light-induced

Studies have indicated that 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid interacts with various biological targets. These interactions may influence its pharmacological properties and therapeutic potential. The specific pathways involved in these interactions warrant further investigation to fully elucidate its biological effects.

Several compounds share structural similarities with 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-(3,3-Dimethylureido)cyclohexylacetic AcidContains a cyclohexane ring and urea groupFocused on urea functionality
Cyclohexyl Acetic AcidCyclohexane ring with an acetic acid groupLacks the dimethylurea moiety
N,N-DimethylcyclohexylacetamideAmide instead of an acid functional groupDifferent reactivity profile due to amide bond
2-Cyclohexylpropanoic AcidSimilar cyclohexane structure but different functional groupsDifferent biological activities due to structural variations

The unique combination of a cyclohexane ring, acetic acid group, and dimethylurea moiety in 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid sets it apart from these similar compounds by influencing its stability, reactivity, and biological activity.

XLogP3

0.6

Dates

Last modified: 08-16-2023

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